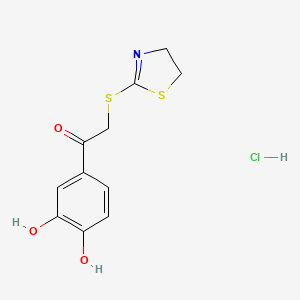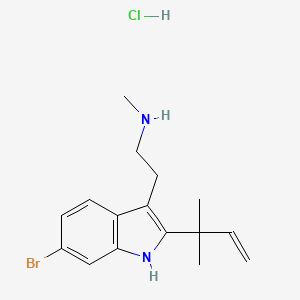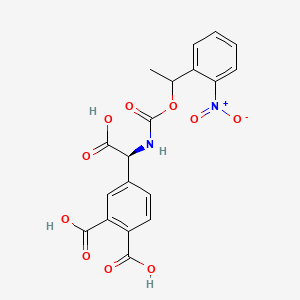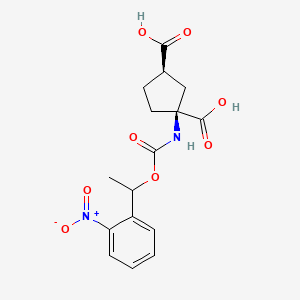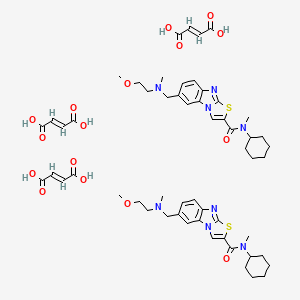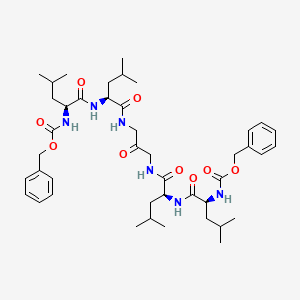
(Z-LL)2 ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
(Z-LL)2 Ketone is a novel cysteine protease inhibitor . Its primary targets are the proteasome and signal peptide peptidase (SPP) . The proteasome is a protein complex responsible for degrading ubiquitinated proteins . SPP is involved in the processing of the p-Prl signal peptide .
Mode of Action
This compound inhibits the chymotrypsin-like activity of the proteasome . It also selectively inhibits the processing of the p-Prl signal peptide by SPP, without affecting the activities of signal peptidases and other proteases such as lysosomal cathepsins and proteasomes .
Biochemical Pathways
The inhibition of proteasomal activity by this compound allows researchers to study the regulation of protein turnover, the cellular response to misfolded or damaged proteins, and the role of the ubiquitin-proteasome system in controlling various cellular processes . Moreover, this compound is instrumental in elucidating the mechanisms of action of the proteasome in cell cycle regulation, gene expression, and signal transduction .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein degradation by the proteasome, leading to the accumulation of ubiquitinated proteins . This can have various downstream effects, including the regulation of protein turnover and the cellular response to misfolded or damaged proteins .
Biochemical Analysis
Biochemical Properties
(Z-LL)2 Ketone plays a significant role in biochemical reactions. It is a selective inhibitor of signal peptide peptidase (SPP) that inhibits processing of the p-Prl signal peptide . This inhibition occurs without affecting the activities of signal peptidases and other proteases such as lysosomal cathepsins and proteasomes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activities. It specifically and efficiently inhibits the processing of the p-Prl signal peptide . This inhibition does not affect the activities of other proteases, indicating a specific mechanism of action .
Preparation Methods
The synthesis of (Z-LL)2 Ketone involves the coupling of N-Carboxybenzoyl-L-leucyl-L-leucyl with amino acetone. The reaction conditions typically require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reactants. Industrial production methods may involve large-scale peptide synthesis techniques, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
(Z-LL)2 Ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z-LL)2 Ketone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and cleavage.
Biology: The compound is employed to investigate the role of signal peptide peptidase in cellular processes.
Industry: This compound is utilized in the development of protease inhibitors and other bioactive compounds.
Comparison with Similar Compounds
(Z-LL)2 Ketone is unique in its selective inhibition of signal peptide peptidase. Similar compounds include:
LY-411,575: A γ-secretase inhibitor that also affects SPP activity but with different potency.
Compound E: Another γ-secretase inhibitor with selective inhibition of human SPP.
Calpain Inhibitor I: A protease inhibitor with broader specificity, affecting multiple proteases including SPP. The uniqueness of this compound lies in its high selectivity and potency towards SPP, making it a valuable tool in studying the specific roles of this enzyme in various biological processes.
Properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[3-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-2-oxopropyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H64N6O9/c1-27(2)19-34(46-40(53)36(21-29(5)6)48-42(55)57-25-31-15-11-9-12-16-31)38(51)44-23-33(50)24-45-39(52)35(20-28(3)4)47-41(54)37(22-30(7)8)49-43(56)58-26-32-17-13-10-14-18-32/h9-18,27-30,34-37H,19-26H2,1-8H3,(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,49,56)/t34-,35-,36-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVCWQUNPMKMER-BQYLNSIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H64N6O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313664-40-3 |
Source


|
| Record name | 1, 3-Di-(N-carboxybenzoyl-leucyl-leucyl)amino acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313664403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
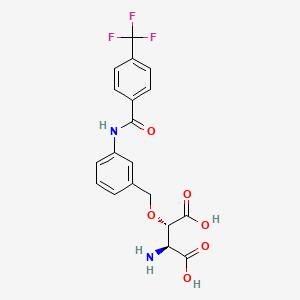


![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B560247.png)
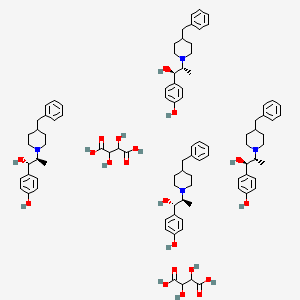
![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)
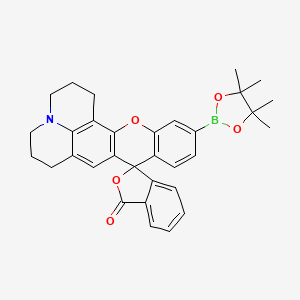
![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B560253.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)
